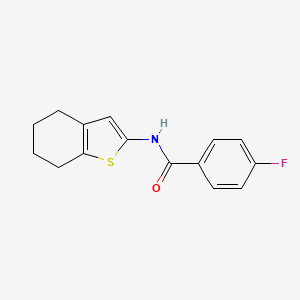

![molecular formula C21H22FN3O4 B5538923 N-{[3-(3,4-二甲氧基苯基)-1,2,4-恶二唑-5-基]甲基}-4-氟-N-异丙基苯甲酰胺](/img/structure/B5538923.png)

N-{[3-(3,4-二甲氧基苯基)-1,2,4-恶二唑-5-基]甲基}-4-氟-N-异丙基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related oxadiazole derivatives involves strategic condensation reactions, where specific precursors are reacted under controlled conditions to introduce the oxadiazole ring. For instance, the synthesis of methyl 2-(2-{1-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(dimethylamino)vinyl}phenyl)-3-(dimethylamino)acrylate demonstrated the intricate steps involved in crafting such molecules, including the formation of oxadiazole rings and subsequent modifications to introduce other functional groups (Chen et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds containing the oxadiazole ring, such as the one , often features planarity and conjugation, which are critical for their electronic properties. For example, studies on similar molecules have highlighted how the oxadiazole ring contributes to the overall stability and electronic configuration of the molecule, influencing its physical and chemical properties (Kariuki et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving oxadiazole derivatives can vary widely, depending on the functional groups present and the reaction conditions. Oxadiazoles are known for their participation in nucleophilic substitution reactions, cycloadditions, and as intermediates in the synthesis of more complex molecules. The chemical stability of oxadiazole rings, along with their ability to engage in various chemical transformations, makes them valuable in synthetic chemistry (Wang et al., 2006).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, including solubility, melting points, and crystalline structure, can be significantly influenced by their molecular structure. For example, the introduction of fluorine atoms or methoxy groups can alter the compound's polarity, solubility in various solvents, and crystallinity, which are crucial for its application in different fields of study (Hamciuc et al., 2005).

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity, stability under various conditions, and interactions with other chemical species, are key to understanding their potential applications. The presence of an oxadiazole ring often confers interesting electronic properties, making these compounds candidates for electronic materials, among other applications (Hamciuc et al., 2005).

科学研究应用

抗菌和抗增殖活性

化合物5-(3,4-二甲氧基苯基)-1,3,4-恶二唑-2(3H)-硫酮及其衍生物对革兰氏阳性菌、革兰氏阴性菌和酵母样致病性真菌白色念珠菌表现出显著的体外抑制活性。值得注意的是,哌嗪甲基衍生物显示出广谱抗菌活性。此外,针对各种癌细胞系评估了这些化合物的抗增殖活性,包括前列腺癌 (PC3)、人结直肠癌 (HCT-116)、人肝细胞癌 (HePG-2)、人上皮样癌 (HeLa) 和人乳腺癌 (MCF7) 细胞系。化合物表现出有效的活性,表明其作为抗癌剂的潜力 (L. H. Al-Wahaibi 等人,2021 年)。

聚合物中的荧光和热稳定性

已合成出含有二甲基硅烷基团的新型氟化聚(1,3,4-恶二唑-醚-酰亚胺)和聚(1,3,4-恶二唑-酰亚胺),显示出高热稳定性和荧光。这些聚合物易溶于极性有机溶剂,并表现出有利于各种应用(包括潜在的电子和光学材料)的玻璃化转变温度范围。荧光特性加上热稳定性,使这些材料成为先进材料科学研究的关注点 (C. Hamciuc 等人,2005 年); (E. Hamciuc 等人,2005 年)。

对癌细胞的细胞毒性

含有 1,3,4-恶二唑部分的化合物,例如二甲氧基和三甲氧基茚满二氢异噁唑啉,已证明对 HepG2 癌肝细胞系具有有效的细胞毒性作用。这些发现强调了 1,3,4-恶二唑衍生物在开发新的抗肝癌剂中的潜力,突出了这些化合物在肿瘤学中的治疗应用 (A. Abolhasani 等人,2020 年)。

电气和绝缘性能

已制备出含有 1,3,4-恶二唑环和各种官能团的芳香族共聚醚,表现出高热稳定性和独特的电绝缘性能。这些聚合物可以铸造成薄而柔韧的薄膜,使其适用于电子应用。对这些材料的研究有助于开发具有定制热和电性能的新型聚合物,以用于先进的技术应用 (C. Hamciuc 等人,2008 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluoro-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O4/c1-13(2)25(21(26)14-5-8-16(22)9-6-14)12-19-23-20(24-29-19)15-7-10-17(27-3)18(11-15)28-4/h5-11,13H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDSVECKLKEMRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-(propan-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538849.png)

![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)

![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)

![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)

![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)

![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)

![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)

![2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)

![2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5538920.png)

![{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol](/img/structure/B5538931.png)